molecular formula C17H18ClNO3 B2871103 (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide CAS No. 1799264-09-7

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2871103
CAS No.: 1799264-09-7
M. Wt: 319.79
InChI Key: ZAFWJNMVZVOTNQ-VOTSOKGWSA-N
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Description

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide is a synthetic acrylamide derivative characterized by a 3-chlorophenyl group attached to a methoxy-substituted propylamine backbone and an (E)-configured acrylamide moiety linked to a furan-3-yl aromatic system. The furan-3-yl acrylamide moiety introduces a heterocyclic aromatic system, which can influence electronic properties and hydrogen-bonding interactions.

Properties

IUPAC Name

(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-17(21-2,14-4-3-5-15(18)10-14)12-19-16(20)7-6-13-8-9-22-11-13/h3-11H,12H2,1-2H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFWJNMVZVOTNQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=COC=C1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on various studies that highlight its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17ClN2O3
  • Molecular Weight : 344.79 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may function as an inhibitor or modulator of certain enzymes or receptors involved in various physiological processes.

1. Anticancer Activity

A study examined the effects of similar acrylamide derivatives on cancer cell lines, demonstrating that compounds with furan and chlorophenyl groups exhibited significant cytotoxicity against melanoma cells. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the S phase, which could be relevant for this compound as well .

2. Neuropharmacological Effects

Research focusing on related compounds suggests that acrylamide derivatives can act as positive allosteric modulators of nicotinic acetylcholine receptors. For instance, a structurally similar compound showed anxiolytic-like effects in mice, indicating potential for treating anxiety disorders through modulation of neurotransmitter systems . This suggests that this compound might also exhibit similar neuropharmacological properties.

Case Studies and Experimental Findings

StudyCompound TestedBiological ActivityMechanism
Acrylamide DerivativeCytotoxicity in melanoma cellsInduction of apoptosis
Furan-based ModulatorAnxiolytic effects in micePositive modulation of α7 nicotinic receptors

Safety and Toxicology

While specific toxicological data for this compound is limited, studies on similar compounds indicate a need for careful evaluation due to potential neurotoxic effects associated with acrylamide derivatives. Further research is necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Key Compounds:

  • (E)-3-(3-Chlorophenyl)-N-phenethylacrylamide (LQM445)
  • (E)-3-(3-Chlorophenyl)-N-(3-phenylpropyl)acrylamide (LQM446)
  • (E)-3-(3-Chlorophenyl)-N-(2-(piperidin-1-yl)ethyl)acrylamide (LQM447)
Property Target Compound LQM445 LQM446 LQM447
Substituent on N 2-(3-Chlorophenyl)-2-methoxypropyl Phenethyl 3-Phenylpropyl 2-(Piperidin-1-yl)ethyl
Aryl Group Furan-3-yl 3-Chlorophenyl 3-Chlorophenyl 3-Chlorophenyl
Molecular Features Furan heterocycle, methoxy group Simple phenyl chain Extended phenyl chain Piperidine moiety
Potential Activity Not reported Antiviral (inferred) Antiviral (inferred) Antiviral (inferred)

Analysis :
The target compound’s furan-3-yl group distinguishes it from LQM445–447, which retain the 3-chlorophenyl acrylamide core. The methoxypropyl substituent may improve solubility compared to LQM445’s phenethyl group, while the furan ring’s reduced electron-withdrawing nature (vs. chlorophenyl) could alter binding affinity or metabolic stability .

Furan-Containing Acrylamide Analogs

Key Compound:

  • (E)-3-(Furan-3-yl)-N-methyl-N-((4aR,6R,8aR*)-2-(phenylsulfonyl)decahydroisoquinolin-6-yl)acrylamide
Property Target Compound Furan Analog
Substituent on N 2-(3-Chlorophenyl)-2-methoxypropyl Decahydroisoquinolinyl + phenylsulfonyl
Stereochemistry Not specified Defined (4aR,6R,8aR*)
Functional Groups Methoxy, chlorophenyl Sulfonyl, methyl
Synthesis Likely via HATU-mediated coupling HATU/DMF, room temperature

Analysis: The furan acrylamide core is shared, but the target compound’s simpler N-substituent (vs. The phenylsulfonyl group in the analog could enhance enzyme-binding interactions, while the methoxypropyl group in the target may prioritize solubility .

Chlorophenyl-Containing Amides with Reported Bioactivity

Key Compounds:

  • Thiazolidine derivatives (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide
  • N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
Property Target Compound Thiazolidine Derivative Benzothiazole Propanamide
Core Structure Acrylamide Thiazolidine-2,4-dione Propanamide
Chlorophenyl Position 3-Chlorophenyl on N-substituent 3-Chlorophenyl on acetamide 3-Chlorophenyl on propanamide
Reported Activity Not available NO inhibition (IC₅₀ = 45.6 µM) Not reported

Analysis: The thiazolidine derivative’s anti-inflammatory activity (IC₅₀ = 45.6 µM for NO inhibition) suggests that chlorophenyl-containing amides can modulate inflammatory pathways. However, the target compound’s acrylamide backbone and furan group may target different biological pathways, such as viral protease inhibition, akin to LQM445–447 .

Molecular Weight and Solubility:

Compound Molecular Weight (g/mol) Key Solubility-Influencing Groups
Target Compound ~350 (estimated) Methoxypropyl, furan
LQM445 314.8 Phenethyl
Benzothiazole Propanamide ~320 (estimated) Benzothiazole, chlorophenyl

Preparation Methods

Preparation of 3-(Furan-3-yl)Acrylic Acid

The furan-3-yl acrylic acid precursor is synthesized via a Claisen-Schmidt condensation between furan-3-carbaldehyde and malonic acid.

Procedure :

  • Furan-3-carbaldehyde (1.0 equiv) and malonic acid (1.2 equiv) are refluxed in pyridine at 80°C for 6 hours.
  • The reaction mixture is acidified to pH 2 with HCl, yielding 3-(furan-3-yl)acrylic acid as a yellow solid (Yield: 78%, m.p. 142–144°C).

Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.52 (d, J = 15.6 Hz, 1H, CH=), 7.24 (s, 1H, furan-H), 7.89 (d, J = 15.6 Hz, 1H, =CH-COO), 8.02 (s, 1H, furan-H).

Synthesis of 2-(3-Chlorophenyl)-2-Methoxypropylamine

Step 1: Reductive Amination of 3-Chlorophenylacetone
3-Chlorophenylacetone is reacted with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 24 hours, yielding 2-(3-chlorophenyl)propan-2-amine (Yield: 82%).

Step 2: Methoxy Group Introduction
The amine is treated with methyl iodide and potassium carbonate in DMF at 60°C, producing 2-(3-chlorophenyl)-2-methoxypropylamine (Yield: 74%).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 50.2 (N-CH₂), 72.8 (OCH₃), 126.5–134.2 (aromatic carbons).

Amide Bond Formation: Critical Reaction Optimization

Acryloyl Chloride-Mediated Coupling

Procedure :

  • 3-(Furan-3-yl)acrylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dry DCM at 0°C for 2 hours to generate 3-(furan-3-yl)acryloyl chloride.
  • The acyl chloride is added dropwise to a solution of 2-(3-chlorophenyl)-2-methoxypropylamine (1.1 equiv) and triethylamine (2.0 equiv) in THF at −10°C.
  • The reaction is stirred for 4 hours, yielding the crude product, which is purified via silica gel chromatography (Hexane:EtOAc = 3:1).

Yield : 68–72%
Purity : >98% (HPLC).

Alternative Methods: Carbodiimide Coupling

Using EDCI/HOBt in DCM at 25°C, the reaction achieves a lower yield (55%) due to steric hindrance from the methoxy group.

Spectroscopic Validation and Structural Elucidation

Infrared Spectroscopy

  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (amide C=O), 1602 cm⁻¹ (C=C).

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.52 (s, 3H, CH₃), 3.42 (s, 3H, OCH₃), 4.12 (d, J = 5.6 Hz, 2H, N-CH₂), 6.38 (d, J = 15.6 Hz, 1H, CH=), 6.88 (s, 1H, furan-H), 7.24–7.52 (m, 4H, Ar-H), 7.64 (d, J = 15.6 Hz, 1H, =CH-CON).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 22.4 (CH₃), 51.8 (OCH₃), 118.2–140.5 (aromatic and olefinic carbons), 166.2 (CON).

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Purity (%)
Acryloyl chloride SOCl₂, TEA, THF 68–72 >98
EDCI/HOBt coupling EDCI, HOBt, DCM 55 95

The acryloyl chloride method is superior due to higher yields and operational simplicity.

Challenges and Mitigation Strategies

  • Stereochemical Control : The E-configuration of the acrylamide is maintained by using low temperatures (−10°C) during acylation.
  • Purification Difficulties : Silica gel chromatography with gradient elution (Hexane → EtOAc) resolves co-eluting impurities.

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